N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((3-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((3-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative featuring a benzodioxole methyl group and a 3-fluorophenylamino substituent.
Properties
Molecular Formula |
C17H14FN5O3 |
|---|---|
Molecular Weight |
355.32 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-(3-fluoroanilino)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C17H14FN5O3/c18-11-2-1-3-12(7-11)20-16-15(21-23-22-16)17(24)19-8-10-4-5-13-14(6-10)26-9-25-13/h1-7H,8-9H2,(H,19,24)(H2,20,21,22,23) |
InChI Key |
JVXPPOBWEDDMLT-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=NNN=C3NC4=CC(=CC=C4)F |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Mediated Cyclization
A plausible route involves the reaction of α-haloketones with hydrazines. For instance, ethyl 2-chloro-3-oxopropanoate reacts with 3-fluorophenylhydrazine to form a hydrazone intermediate, which undergoes cyclization under basic conditions to yield 5-amino-1H-1,2,3-triazole-4-carboxylate. Substituting the ester with an amide group requires subsequent aminolysis.
Representative Reaction:
$$
\text{ClC(O)COOEt} + \text{H}2\text{N-NHC}6\text{H}4\text{F-3} \xrightarrow{\text{Base}} \text{Triazole-4-COOEt} \xrightarrow{\text{RNH}2} \text{Triazole-4-CONHR}
$$
Here, R = benzo[d]dioxol-5-ylmethyl.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
While CuAAC is ubiquitous for 1,4-disubstituted triazoles, steric and electronic modifications enable 1,5-regioselectivity. A propargyl carboxamide precursor, such as N-(piperonyl)propiolamide, could react with 3-fluorophenyl azide under Cu(I) catalysis to form the 1,2,3-triazole core.
Functionalization at Position 5: Introduction of 3-Fluorophenylamino Group
Post-cyclization, the amino group at position 5 is introduced via nucleophilic substitution or palladium-catalyzed coupling.
Nucleophilic Aromatic Substitution
Electron-deficient aryl halides undergo substitution with amines. If the triazole intermediate bears a leaving group (e.g., Cl) at position 5, treatment with 3-fluoroaniline in the presence of a base like K$$2$$CO$$3$$ facilitates displacement.
Example Conditions:
- Solvent: DMF or NMP
- Temperature: 80–120°C
- Catalyst: None or CuI for enhanced reactivity
Buchwald-Hartwig Amination
For less reactive substrates, palladium catalysts (e.g., Pd$$2$$(dba)$$3$$) with ligands such as Xantphos enable C–N bond formation between aryl halides and amines. This method ensures higher yields and tolerance for sensitive functional groups.
Carboxamide Formation at Position 4
The piperonylmethyl carboxamide moiety is installed via aminolysis of an ester or activated carboxylic acid derivative.
Ester to Amide Conversion
Ethyl 5-((3-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylate reacts with piperonylmethylamine under basic or acidic conditions. For instance, using HATU as a coupling agent in DMF with DIPEA as a base achieves efficient amidation.
Optimized Parameters:
Direct Carboxylic Acid Activation
If the triazole intermediate is a carboxylic acid (e.g., via hydrolysis of the ester), activation with thionyl chloride or T3P followed by reaction with piperonylmethylamine affords the target amide.
Purification and Characterization
Crude products are purified via recrystallization (e.g., from ethanol/water) or chromatography (silica gel, eluting with EtOAc/hexane). Structural confirmation employs:
- NMR : Distinct signals for piperonyl (δ 5.95–6.85 ppm, aromatic), triazole (δ 8.10–8.50 ppm), and amide (δ 7.20–7.60 ppm).
- MS : Molecular ion peak at m/z 413.1 (calculated for C$${18}$$H$${14}$$F$$2$$N$$5$$O$$_3$$).
Challenges and Optimization Considerations
- Regioselectivity : Ensuring correct triazole substitution patterns requires careful control of reaction conditions, particularly in cyclization steps.
- Amide Stability : Basic conditions during aminolysis may hydrolyze the triazole ring; thus, mild coupling agents are preferred.
- Solvent Choice : Polar aprotic solvents (e.g., NMP) enhance solubility of intermediates but may complicate purification.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the triazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles such as amines, thiols, or halides, often under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced triazole derivatives.
Substitution: Substituted products with new functional groups replacing the amino group.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Triazole Carboxamide Derivatives
The target compound belongs to the 1,2,3-triazole-4-carboxamide family, which is widely explored for its bioisosteric properties and synthetic versatility. Key analogs include:
Key Observations :
- Fluorine substitution (e.g., 3-fluorophenylamino in the target compound vs. 4-fluorobenzyl in 6) may alter electronic properties and metabolic stability due to fluorine’s electronegativity and small atomic radius .
Substituent-Driven Activity Variations
- Phenyl vs. Fluorophenyl: The replacement of a phenyl group (as in 3e) with a 3-fluorophenylamino group in the target compound introduces both steric and electronic changes. Fluorine can enhance binding affinity to hydrophobic pockets in target proteins .
- Benzyl vs. Benzodioxole: Compounds with benzodioxole substituents (e.g., 3e, 5e) exhibit higher melting points (170–210°C) compared to non-dioxole analogs, suggesting improved crystallinity and stability .
Optimization Challenges :
- Balancing lipophilicity (from benzodioxole) with solubility (impacted by fluorine) is critical for bioavailability.
- Steric hindrance from the 3-fluorophenyl group may require tailored reaction conditions to avoid side products .
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((3-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has gained attention due to its potential biological activities. This compound features a benzodioxole moiety , a fluorophenyl group , and a triazole ring , which contribute to its diverse pharmacological properties. The molecular formula is with a molecular weight of approximately .
Chemical Structure
The IUPAC name of the compound reflects its intricate structure, indicating the presence of multiple functional groups that can interact with biological systems. The compound's structure allows it to engage in various biochemical interactions, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may modulate enzyme activity or receptor binding, influencing various signaling pathways related to:
- Inflammation
- Cell proliferation
- Apoptosis
Triazole derivatives, including this compound, have been shown to exhibit significant pharmacological effects, including anti-cancer properties and antimicrobial activity .
Pharmacological Effects
Research indicates that compounds similar to this compound often demonstrate:
- Antimicrobial Activity : Effective against various bacterial strains.
- Anticancer Properties : Inhibitory effects on cancer cell lines through apoptosis induction.
Table 1: Summary of Biological Activities
Case Studies
Recent studies have focused on the biological implications of triazole derivatives:
- Antimicrobial Studies : A study demonstrated that triazole derivatives exhibited potent antibacterial effects against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
- Anticancer Research : Another investigation revealed that the compound induced apoptosis in various cancer cell lines through the modulation of caspase pathways. This finding highlights its potential as an anti-cancer agent .
Structure Activity Relationship (SAR)
The structure activity relationship (SAR) studies indicate that modifications in the chemical structure significantly influence the biological activity of triazole derivatives. For instance:
- The presence of bulky hydrophobic groups enhances antimicrobial efficacy.
- Substituents on the triazole ring can alter binding affinity to target enzymes or receptors.
Table 2: SAR Insights
| Structural Feature | Biological Effect |
|---|---|
| Bulky Hydrophobic Groups | Increased antimicrobial activity |
| Fluorophenyl Substituent | Enhanced anticancer properties |
Q & A
Basic Research Questions
Q. What synthetic routes are reported for N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((3-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide?
- Methodological Answer : The compound is synthesized via a multi-step procedure involving:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core.
Amide coupling between the triazole-carboxylic acid intermediate and the benzodioxole-containing amine.
Key reaction conditions include the use of K₂CO₃ as a base and DMF as a solvent. The final product is purified via column chromatography (Hex/EtOAc 70:30) and characterized by TLC (Rf ≈ 0.14–0.15) .
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Characterization involves:
- Melting point determination (e.g., 170–173°C for related analogs).
- TLC analysis (Rf values in Hex/EtOAc systems).
- 1H/13C-NMR spectroscopy : Distinct peaks for the benzodioxole methylene group (δ 4.5–5.0 ppm) and triazole protons (δ 7.5–8.5 ppm).
- IR spectroscopy to confirm carbonyl (C=O) stretching at ~1650 cm⁻¹ .
Q. What initial biological activities are reported for this compound?
- Methodological Answer : While direct data on this compound is limited, structurally related 1,2,3-triazole-4-carboxamides show:
- Enzyme inhibition (e.g., kinases, carbonic anhydrase) via competitive binding assays.
- Selectivity profiles influenced by fluorophenyl and benzodioxole substituents.
- In vitro cytotoxicity evaluated using MTT assays (IC₅₀ values in µM ranges) .
Advanced Research Questions
Q. How can researchers optimize the aqueous solubility of this hydrophobic triazole carboxamide?
- Methodological Answer : Strategies include:
- Structural modifications : Introducing polar groups (e.g., hydroxyl, sulfonate) on the benzodioxole or fluorophenyl moieties.
- Formulation approaches : Use of co-solvents (DMSO, PEG), cyclodextrin inclusion complexes, or nanoemulsions.
- pH adjustment : Solubility may improve in mildly basic buffers due to the carboxamide’s weak acidity .
Q. How should contradictory bioactivity data across studies be addressed?
- Methodological Answer : Contradictions often arise from:
- Assay variability (e.g., buffer composition, cell line selection).
- Compound purity : Impurities >5% can skew results; validate via HPLC (>95% purity).
- Dose-response calibration : Re-test activity under standardized protocols (e.g., fixed incubation time, ATP concentrations in kinase assays).
- Meta-analysis : Compare data with structurally similar compounds (e.g., 3e, 3h derivatives) to identify trends .
Q. What structure-activity relationship (SAR) insights exist for benzodioxole-triazole hybrids?
- Methodological Answer : SAR studies reveal:
- Benzodioxole modifications : Methoxy groups enhance lipophilicity and membrane permeability.
- Fluorophenyl substitution : 3-Fluoro positioning improves kinase selectivity (e.g., EGFR vs. VEGFR2).
- Triazole core : N1-substitution (e.g., benzyl groups) reduces metabolic degradation in hepatic microsomes .
Q. What stability challenges are associated with this compound under experimental conditions?
- Methodological Answer : Stability issues include:
- Photodegradation : Protect from light using amber vials.
- Hydrolysis : Susceptibility of the carboxamide group in acidic/basic conditions; use neutral buffers for stock solutions.
- Thermal decomposition : Store at –20°C in anhydrous DMSO. Monitor stability via LC-MS over 72-hour incubation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
